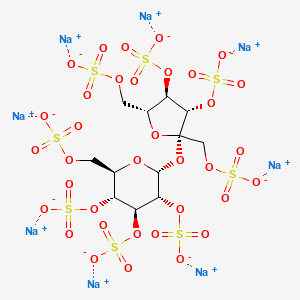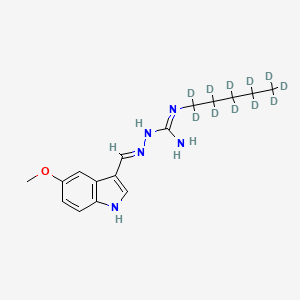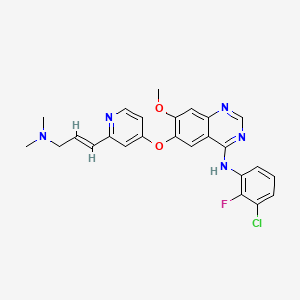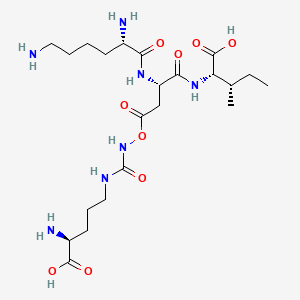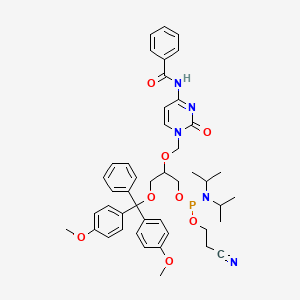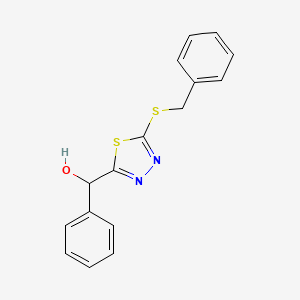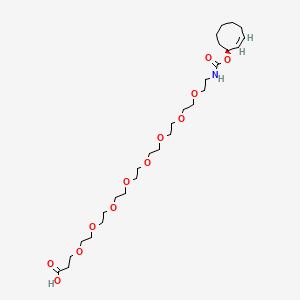
(S,E)-TCO2-PEG8-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-TCO2-PEG8-acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-TCO2-PEG8-acid typically involves the conjugation of a PEG chain with a specific functional group. The process often starts with the activation of the PEG chain, followed by the introduction of the desired functional group under controlled conditions. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The reaction conditions are carefully monitored, including temperature, pH, and reaction time, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S,E)-TCO2-PEG8-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S,E)-TCO2-PEG8-acid is used as a building block for synthesizing more complex molecules. Its PEG chain provides solubility and stability, making it an ideal candidate for various chemical reactions.
Biology
In biological research, this compound is used for drug delivery and as a linker in bioconjugation. Its PEG chain enhances the solubility and bioavailability of drugs, while the functional group allows for specific targeting.
Medicine
In medicine, this compound is employed in the formulation of pharmaceuticals, particularly in creating prodrugs and drug conjugates. Its properties help improve the pharmacokinetics and pharmacodynamics of therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including hydrogels and nanomaterials. Its versatility and stability make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (S,E)-TCO2-PEG8-acid involves its interaction with specific molecular targets. The PEG chain enhances solubility and stability, while the functional group interacts with target molecules through covalent or non-covalent bonding. This interaction can modulate biological pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S,E)-TCO2-PEG4-acid: A shorter PEG chain variant with similar properties but different solubility and stability profiles.
(S,E)-TCO2-PEG12-acid: A longer PEG chain variant offering enhanced solubility and stability but potentially different reactivity.
Uniqueness
(S,E)-TCO2-PEG8-acid stands out due to its balanced PEG chain length, providing an optimal combination of solubility, stability, and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C28H51NO12 |
|---|---|
Poids moléculaire |
593.7 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h4,6,26H,1-3,5,7-25H2,(H,29,32)(H,30,31)/b6-4+/t26-/m1/s1 |
Clé InChI |
CRFHBDDBVLJUFB-CKUSHTOWSA-N |
SMILES isomérique |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
SMILES canonique |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


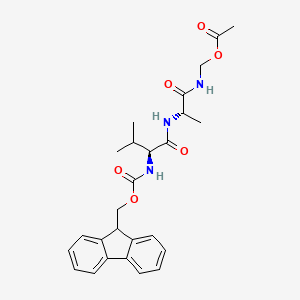
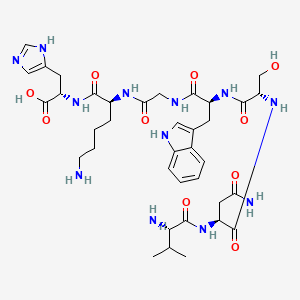

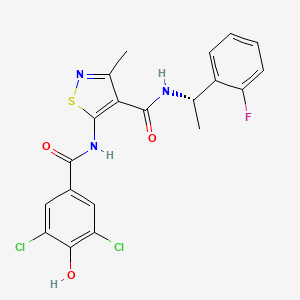
![Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate](/img/structure/B12380597.png)

